molecular formula C12H14O B166148 3-Mesitylacrylaldehyde CAS No. 131534-70-8

3-Mesitylacrylaldehyde

Cat. No. B166148
M. Wt: 174.24 g/mol
InChI Key: PBSWKUAPPIGTBQ-SNAWJCMRSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Mesitylacrylaldehyde can be determined using various methods such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals . Another tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .

Scientific Research Applications

Chromogenic and Fluorogenic Anion Recognition

3-Mesitylacrylaldehyde derivatives have been used in the synthesis of compounds exhibiting chromogenic and fluorogenic responses to small anions like fluoride and cyanide. This is achieved by incorporating triarylborane and boron dipyrromethene (BODIPY) into the structure, leading to distinct intramolecular charge transfer processes (Chinna Ayya Swamy P & P. Thilagar, 2014).

Fluorescent Chemosensor for Al3+

Another application is in the development of a rhodamine-based fluorescent chemosensor for Al3+ ions. This chemosensor is highly selective and sensitive, changing color and fluorescence in the presence of Al3+ (Ankita Roy et al., 2018).

Synthesis of Nigellidine Hydrobromide

In pharmaceutical applications, the use of mesitylene as a solvent has been crucial in the Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles, leading to the synthesis of Nigellidine hydrobromide, a compound related to drug molecules (Mengchun Ye et al., 2013).

Group-transfer Reactions in Nickel-Carbene Complexes

3-Mesitylacrylaldehyde derivatives are involved in group-transfer reactions with nickel-carbene and -nitrene complexes, forming new C=N, C=O, and N=N bonds. This demonstrates its role in advancing organometallic chemistry (Nicole D. Harrold et al., 2009).

Synthesis of Coinage-Metal Nanoparticles

In nanotechnology, mesityl precursors have been used for synthesizing coinage-metal nanoparticles, which are applied in various fields ranging from catalysis to electronics (S. Bunge et al., 2003).

Synthesis of Hexanuclear Iron(III) Salicylaldoximato Complexes

3-Mesitylacrylaldehyde derivatives are used in synthesizing hexanuclear iron(III) salicylaldoximato complexes, which have significant implications in magnetic and spectroscopic studies (C. Raptopoulou et al., 2006).

Catalytic Systems for CO2/Epoxide Copolymerization

Salicylaldehyde compounds containing mesityl groups have been developed as catalytic systems for CO2/epoxide copolymerization. This has applications in developing sustainable materials (E. Noh et al., 2007).

properties

IUPAC Name

(E)-3-(2,4,6-trimethylphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSWKUAPPIGTBQ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mesitylacrylaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KD Reichl - 2016 - etda.libraries.psu.edu
Tricoordinate organophosphorus compounds are commonly utilized as two-electron donors in synthetic chemistry, figuring prominently as nucleophilic catalysts and spectator ligands …
Number of citations: 0 etda.libraries.psu.edu

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